

# Nurandociguat: A Technical Deep Dive into a Novel Soluble Guanylate Cyclase Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Nurandociguat** (BAY 3283142) is a novel, orally available, second-generation soluble guanylate cyclase (sGC) activator in development by Bayer. It is currently under investigation in Phase II clinical trials for the treatment of chronic kidney disease (CKD). As an sGC activator, **Nurandociguat** targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on the properties of **Nurandociguat**, intended to serve as a resource for researchers and professionals in the field of drug development.

## **Chemical Structure and Properties**

**Nurandociguat** is a small molecule with the chemical formula C30H36ClF2N5O2 and a molecular weight of 572.1 g/mol . Its chemical structure is characterized by a complex heterocyclic core.

Table 1: Chemical Identifiers for **Nurandociguat**[1]



| Identifier        | Value                                                                                                                                 |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 1-[(3R)-1-[5-chloro-2-[4-[4-(2-methylpropyl)piperazin-1-yl]phenyl]phenyl]piperidin-3-yl]-5-(difluoromethyl)pyrazole-4-carboxylic acid |  |
| CAS Number        | 2781965-75-9                                                                                                                          |  |
| Molecular Formula | C30H36CIF2N5O2                                                                                                                        |  |
| Molecular Weight  | 572.1 g/mol                                                                                                                           |  |

Quantitative physicochemical data, such as aqueous solubility and pKa, are not yet publicly available.

# Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

**Nurandociguat**'s therapeutic potential lies in its ability to activate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In a healthy state, NO binds to the reduced (ferrous) heme iron of sGC, stimulating the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, mediating various physiological processes including vasodilation, and inhibition of smooth muscle proliferation, fibrosis, and inflammation.

In pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized to the ferric state or the heme group can be lost entirely. This renders sGC insensitive to NO, leading to impaired cGMP signaling. sGC activators, such as **Nurandociguat**, are designed to specifically target and activate these oxidized or heme-free forms of the enzyme, thereby restoring cGMP production in a diseased environment. This mechanism is distinct from sGC stimulators, which primarily sensitize the reduced form of sGC to NO.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Nurandociguat's mechanism of action.

## **Pharmacological and Pharmacokinetic Properties**

While specific preclinical data for **Nurandociguat** on its in vitro potency and detailed pharmacokinetic profile have not been extensively published, it is positioned as a second-generation sGC activator with an improved pharmacokinetic/pharmacodynamic profile compared to its predecessor, Runcaciguat.[2]

For context, a similar sGC activator from Boehringer Ingelheim, BI 685509, demonstrated EC50 values for cGMP production of 467 nM in human platelets and 304 nM in rat platelets.[3] [4] It is anticipated that **Nurandociguat** possesses a comparable or enhanced potency.

Phase I clinical trials for **Nurandociguat** (BAY3283142) have been completed, which assessed the safety, tolerability, and pharmacokinetics (including AUC and Cmax) after single and multiple oral doses.[5][6][7] However, the quantitative results from these studies are not yet publicly available.



Table 2: Publicly Available Information on Nurandociguat's Development Status

| Development Phase | Indication                                                                    | Status                                  |
|-------------------|-------------------------------------------------------------------------------|-----------------------------------------|
| Phase II          | Chronic Kidney Disease                                                        | Active, not recruiting[1][6][8][9] [10] |
| Phase I           | Cardiovascular disorders, Diabetic retinopathy, Hypertension, Liver disorders | Completed[2]                            |

## **Experimental Protocols**

The following are generalized protocols for key assays used to characterize sGC activators like **Nurandociguat**. Specific parameters would be optimized for the particular compound and experimental setup.

## In Vitro sGC Activation Assay (cGMP Measurement)

This assay directly measures the ability of a compound to stimulate cGMP production in a cellular context.

Objective: To determine the EC50 of **Nurandociguat** for sGC activation.

#### Materials:

- Cell line overexpressing sGC (e.g., CHO cells)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor
- Nurandociguat
- · Lysis buffer
- Commercial cGMP immunoassay kit (e.g., ELISA)







#### Procedure:

- Cell Culture: Plate sGC-overexpressing cells in a multi-well plate and culture until they reach confluence.
- Pre-incubation: Wash cells with PBS and then pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free media for 30 minutes at 37°C to prevent cGMP degradation.
- Compound Incubation: Add varying concentrations of Nurandociguat to the wells. Include a
  vehicle control. Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Cell Lysis: Terminate the reaction by removing the media and adding a lysis buffer.
- cGMP Quantification: Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cGMP concentration against the **Nurandociguat** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.





Click to download full resolution via product page

Figure 2: Experimental workflow for the in vitro cGMP assay.

# Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This assay measures the phosphorylation of VASP, a downstream target of the cGMP/PKG signaling pathway, providing a functional readout of sGC activation.

Objective: To assess the functional consequence of sGC activation by **Nurandociguat**.

#### Materials:

• Platelet-rich plasma (PRP) or a suitable cell line



- Prostaglandin E1 (PGE1)
- Nurandociguat
- Fixation and permeabilization buffers
- Fluorescently labeled anti-phospho-VASP antibody
- · Flow cytometer

#### Procedure:

- Sample Preparation: Prepare PRP from whole blood or use a cultured cell line.
- Incubation: Incubate the cells with PGE1 (to stimulate adenylate cyclase and increase basal VASP phosphorylation) and varying concentrations of Nurandociguat.
- Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize the cell membrane to allow antibody entry.
- Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated VASP.
- Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of VASP phosphorylation.
- Data Analysis: Determine the concentration-dependent effect of Nurandociguat on VASP phosphorylation.

## **Summary and Future Directions**

**Nurandociguat** is a promising second-generation sGC activator with the potential to address the unmet medical need in chronic kidney disease and possibly other cardiovascular conditions. Its mechanism of action, which targets the restoration of cGMP signaling in diseased tissues, offers a novel therapeutic approach. While detailed preclinical and clinical data are still emerging, the progression of **Nurandociguat** to Phase II clinical trials underscores its potential. Future publications of data from these trials will be crucial in fully elucidating the therapeutic profile and potential of this novel compound. Researchers are



encouraged to monitor for forthcoming data from Bayer on the preclinical and clinical development of **Nurandociguat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nurandociguat (BAY 3283142) / Bayer [delta.larvol.com]
- 2. Nurandociguat Bayer AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chronic kidney disease || Hypertension | Study 21592 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 6. BAY-3283142 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Chronic kidney disease || Healthy volunteers | Study 21938 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
- 9. Bayer initiates Phase II study of soluble guanylate cyclase activator (BAY3283142) in patients with chronic kidney disease [bayer.com]
- 10. bayer.com [bayer.com]
- To cite this document: BenchChem. [Nurandociguat: A Technical Deep Dive into a Novel Soluble Guanylate Cyclase Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623723#understanding-the-chemical-structure-and-properties-of-nurandociguat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com